URAT1&XO inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12BrNO3 |

|---|---|

Molecular Weight |

322.15 g/mol |

IUPAC Name |

4-[(E)-C-[(4-bromophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol |

InChI |

InChI=1S/C14H12BrNO3/c15-10-3-1-9(2-4-10)7-13(16-19)12-6-5-11(17)8-14(12)18/h1-6,8,17-19H,7H2/b16-13+ |

InChI Key |

FWPXBKAQCQNVFM-DTQAZKPQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N\O)/C2=C(C=C(C=C2)O)O)Br |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of URAT1 & XO Inhibitor 2: A Dual-Action Approach to Hyperuricemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary driver of gout and is associated with other metabolic and cardiovascular diseases. The management of hyperuricemia often involves the inhibition of xanthine oxidase (XO), a key enzyme in purine metabolism, or the enhancement of uric acid excretion by targeting urate transporter 1 (URAT1). A promising therapeutic strategy involves the dual inhibition of both XO and URAT1 to achieve a more potent and balanced urate-lowering effect. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of a notable dual inhibitor, designated as URAT1 & XO inhibitor 2, also known as (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO).

Introduction: The Rationale for Dual Inhibition

Uric acid homeostasis is maintained by a delicate balance between its production and excretion. Xanthine oxidase catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and then to uric acid.[1] URAT1, a renal transporter, plays a crucial role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2] Consequently, inhibiting XO reduces uric acid synthesis, while inhibiting URAT1 promotes its renal clearance.

Single-target therapies, such as the XO inhibitor allopurinol or the URAT1 inhibitor probenecid, have been the mainstay of hyperuricemia treatment. However, these agents can have limitations, including insufficient efficacy in some patients and potential side effects. The development of dual URAT1 and XO inhibitors offers the potential for enhanced therapeutic efficacy and a better safety profile. By simultaneously targeting both production and reabsorption, these dual-acting compounds may achieve target uric acid levels more effectively and potentially at lower doses, thereby minimizing dose-related adverse effects.

Discovery of URAT1 & XO Inhibitor 2 (BDEO)

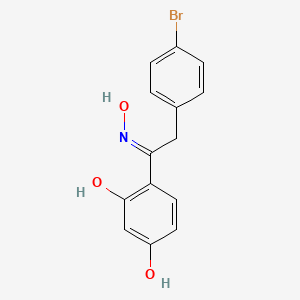

URAT1 & XO inhibitor 2 (BDEO) was identified as a potent dual inhibitor of both xanthine oxidase and URAT1. Its discovery represents a significant advancement in the development of novel therapeutics for hyperuricemia. The chemical name for this compound is (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime, and its CAS number is 1239488-96-0.

Chemical Structure

The molecular structure of BDEO is presented below:

Quantitative Data Summary

The inhibitory potency of BDEO against human URAT1 and xanthine oxidase has been quantified in preclinical studies. The following table summarizes the key in vitro activity data for this dual inhibitor.

| Target | Parameter | Value | Reference |

| Xanthine Oxidase (XO) | IC50 | 3.3 µM | [3] |

| Urate Transporter 1 (URAT1) | Ki | 0.145 µM | [3] |

Table 1: In Vitro Inhibitory Activity of URAT1 & XO Inhibitor 2 (BDEO)

Synthesis of URAT1 & XO Inhibitor 2 (BDEO)

While a detailed, step-by-step synthesis protocol for BDEO is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on the general synthesis of oximes from the corresponding ketone precursor. The synthesis would likely involve two main steps: the synthesis of the ketone intermediate and its subsequent conversion to the oxime.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of BDEO.

General Experimental Protocol for Oximation

The conversion of the ketone intermediate, 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone, to the oxime BDEO can be achieved by reacting it with hydroxylamine.

Materials:

-

2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

A suitable base (e.g., pyridine, sodium acetate, or potassium hydroxide)

-

A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

Procedure:

-

Dissolve the ketone intermediate in the chosen solvent in a round-bottom flask.

-

Add an excess of hydroxylamine hydrochloride to the solution.

-

Add the base to the reaction mixture to neutralize the HCl and liberate free hydroxylamine.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the oxime, followed by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield the pure (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO).

Experimental Protocols for In Vitro Assays

Xanthine Oxidase (XO) Inhibition Assay

The inhibitory activity of BDEO against xanthine oxidase is determined by measuring the decrease in the rate of uric acid formation.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 295 nm.

Materials:

-

Xanthine oxidase enzyme

-

Xanthine (substrate)

-

Phosphate buffer (e.g., pH 7.5)

-

BDEO (test inhibitor)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of BDEO in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations (or vehicle control), and the xanthine oxidase enzyme solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.

-

Immediately measure the absorbance at 295 nm at regular intervals for a set duration (e.g., 10-20 minutes) to determine the rate of uric acid formation.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in the control wells.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

URAT1 Inhibition Assay

The inhibitory effect of BDEO on URAT1 is assessed by measuring the uptake of radiolabeled uric acid into cells expressing the human URAT1 transporter.

Principle: HEK293 cells are engineered to stably express the human URAT1 transporter. The ability of BDEO to inhibit the transporter is quantified by measuring the reduction in the uptake of [14C]-labeled uric acid into these cells.

Materials:

-

HEK293 cells stably expressing human URAT1 (and a corresponding mock-transfected control cell line)

-

[14C]-Uric acid (radiolabeled substrate)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

BDEO (test inhibitor)

-

Probenecid or benzbromarone (positive controls)

-

Cell culture plates

-

Scintillation counter

Procedure:

-

Seed the URAT1-expressing HEK293 cells and mock-transfected cells into cell culture plates and grow to confluence.

-

On the day of the assay, wash the cells with pre-warmed assay buffer.

-

Pre-incubate the cells with various concentrations of BDEO or a vehicle control in the assay buffer for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding the assay buffer containing [14C]-uric acid to the cells and incubate for a defined time (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the amount of radioactivity in the cell lysates using a scintillation counter to determine the amount of [14C]-uric acid taken up by the cells.

-

URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in URAT1-expressing cells.

-

The percentage of inhibition is calculated, and the Ki value is determined from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate used in the assay.

Signaling Pathway and Mechanism of Action

The dual inhibition of URAT1 and XO by BDEO provides a two-pronged approach to lowering serum uric acid levels. The following diagram illustrates the central role of these two targets in uric acid homeostasis.

Caption: Mechanism of action of BDEO.

By inhibiting xanthine oxidase, BDEO reduces the de novo synthesis of uric acid from purine precursors. Simultaneously, by inhibiting URAT1 in the renal proximal tubules, it blocks the reabsorption of filtered uric acid, thereby promoting its excretion in the urine. This dual mechanism is expected to lead to a more substantial and sustained reduction in serum uric acid levels compared to single-target agents.

Conclusion and Future Directions

URAT1 & XO inhibitor 2 (BDEO) represents a promising dual-action candidate for the treatment of hyperuricemia and gout. Its ability to potently inhibit both xanthine oxidase and URAT1 in preclinical models highlights the potential of this therapeutic strategy. Further investigation, including comprehensive in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of BDEO and similar dual inhibitors. The development of such compounds could offer a significant improvement in the management of hyperuricemia and its associated comorbidities.

References

The Dual-Pronged Approach of BDEO in Hyperuricemia Management: A Technical Overview

For Immediate Release

A deep dive into the molecular mechanism of (E)-2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO), a novel compound, reveals a potent dual-action strategy against hyperuricemia. This technical guide synthesizes the current understanding of BDEO's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades for researchers, scientists, and drug development professionals.

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a primary precursor to gout and is associated with kidney disease and cardiovascular complications.[1][2] The therapeutic landscape for hyperuricemia has traditionally focused on inhibiting uric acid production or enhancing its excretion.[3][4] BDEO emerges as a promising therapeutic candidate by uniquely addressing both pathways, complemented by significant anti-inflammatory activity.

Core Mechanism of Action: A Two-Front Attack

BDEO's efficacy in mitigating hyperuricemia stems from its ability to simultaneously inhibit uric acid synthesis and modulate key renal transporters involved in urate reabsorption.[1] Furthermore, it actively suppresses the inflammatory responses often triggered by high uric acid levels.[2]

Inhibition of Xanthine Oxidase

At the heart of uric acid production lies the enzyme xanthine oxidase (XO), which catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][5] BDEO has been identified as a potent inhibitor of XO activity.[1] This direct inhibition curtails the overproduction of uric acid, a primary driver of hyperuricemia.[2]

Modulation of Renal Urate Transporters

The kidneys play a crucial role in maintaining uric acid homeostasis through a complex system of transporters. BDEO has been shown to downregulate the expression of two key proteins in this system:

-

Urate Transporter 1 (URAT1): A primary transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][6] By down-regulating URAT1, BDEO effectively reduces uric acid reabsorption, thereby promoting its excretion.[1]

-

Glucose Transporter 9 (GLUT9): Another significant transporter involved in urate reabsorption in the kidneys.[2] BDEO's ability to decrease GLUT9 expression further contributes to its uricosuric effect.[2]

This dual inhibitory action on both production and reabsorption marks a significant advancement in potential hyperuricemia therapies.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on BDEO, providing a clear comparison of its efficacy.

| Parameter | Value | Compound/Treatment | Model System | Reference |

| XO Inhibition (IC50) | 3.33 µM | BDEO | In vitro enzyme assay | [1] |

| Effective In Vivo Dose | 10 and 20 mg/kg | BDEO | Potassium oxonate-induced hyperuricemic mice | [1] |

| Allopurinol (IC50) | 8.7 µM | Allopurinol | In vitro enzyme assay | [1] |

| Febuxostat (Dose) | 5 mg/kg | Febuxostat | In vivo mouse model | [1] |

Anti-Inflammatory Mechanism: Quelling the Inflammatory Cascade

Hyperuricemia is intrinsically linked to inflammation, with high uric acid levels triggering pro-inflammatory signaling pathways.[7][8] BDEO demonstrates significant anti-inflammatory properties by targeting two central inflammatory signaling axes: the NF-κB pathway and the NLRP3 inflammasome.[2]

Suppression of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines.[9][10][11] Uric acid can activate this pathway, leading to renal inflammation.[11] BDEO has been shown to inhibit the activation of the NF-κB signaling pathway in the kidneys of hyperuricemic mice, thereby reducing the expression of inflammatory mediators.[2]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation by stimuli such as monosodium urate (MSU) crystals, triggers the maturation and release of potent pro-inflammatory cytokines like IL-1β and IL-18.[7][8][9][12] This process is a critical driver of the acute inflammation seen in gout.[13][14] BDEO effectively suppresses the activation of the NLRP3 inflammasome, further mitigating the inflammatory damage associated with hyperuricemia.[2]

Visualizing the Mechanisms

To elucidate the complex interactions underlying BDEO's mechanism of action, the following diagrams have been generated using Graphviz (DOT language).

Caption: Dual inhibitory action of BDEO on uric acid production and renal reabsorption.

References

- 1. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Basis for Use of a Novel Compound in Hyperuricemia: Anti-Hyperuricemic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Benzbromarone? [synapse.patsnap.com]

- 7. Association between Nod-like receptor protein 3 inflammasome and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Impact of the Gut Microbiota/REV-ERBα/NF-κB Axis on the Circadian Rhythmicity of Gout Flares from a Chronobiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cichoric Acid Ameliorates Monosodium Urate-Induced Inflammatory Response by Reducing NLRP3 Inflammasome Activation via Inhibition of NF-kB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uric acid induces renal inflammation via activating tubular NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Novel Therapeutic Strategy for Hyperuricemia and Gout

An In-depth Technical Guide to the Dual Inhibition of URAT1 and Xanthine Oxidase for the Treatment of Hyperuricemia

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels exceeding 6.8 mg/dL, is a critical metabolic disorder and a primary precursor to gout, a painful inflammatory arthritis.[1] The global incidence of hyperuricemia and gout has been on the rise, creating a significant healthcare burden.[1] The pathophysiology of hyperuricemia is primarily governed by two key proteins: xanthine oxidase (XO), which catalyzes the final two steps of purine metabolism to produce uric acid, and urate transporter 1 (URAT1), a renal transporter responsible for the majority of uric acid reabsorption from the kidneys back into the bloodstream.[1][2][3]

Current therapeutic strategies for hyperuricemia typically involve single-target agents: XO inhibitors like allopurinol and febuxostat, which decrease uric acid production, or URAT1 inhibitors (uricosurics) such as probenecid and lesinurad, which enhance its renal excretion.[4][5] While effective to an extent, these monotherapies have limitations, including insufficient efficacy in some patients and potential side effects.[1][4] This has propelled the development of a novel therapeutic approach: dual inhibition of both XO and URAT1 with a single molecule. This strategy offers the potential for enhanced therapeutic potency and an improved safety profile compared to single-target agents.[1][4]

This technical guide provides a comprehensive overview of the core principles, experimental validation, and therapeutic potential of dual URAT1 and xanthine oxidase inhibitors for researchers, scientists, and drug development professionals.

Core Signaling Pathways in Uric Acid Homeostasis and Gout

Understanding the underlying biological pathways is crucial for the rational design and evaluation of dual-target inhibitors. Uric acid levels are tightly regulated by a balance between production and excretion.

2.1 Uric Acid Production via Purine Metabolism

Uric acid is the final oxidation product of purine metabolism in humans.[6] Xanthine oxidase is the pivotal enzyme in this terminal pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Inhibiting XO directly curtails the production of uric acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of Xanthine Oxidase Inhibitors in Lowering Serum Uric Acid in Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to the In Vitro Screening of Novel Dual URAT1/XO Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening methodologies for novel dual inhibitors of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO). The development of dual-target inhibitors presents a promising therapeutic strategy for the management of hyperuricemia and gout by both reducing uric acid production and increasing its excretion.[1][2] This document outlines detailed experimental protocols, presents quantitative data for known inhibitors, and visualizes key experimental workflows and underlying biological pathways.

Introduction to URAT1 and XO as Therapeutic Targets

Hyperuricemia, a precursor to gout, is characterized by elevated levels of uric acid in the blood.[3] This can result from either the overproduction of uric acid or its insufficient excretion.[3][4] Xanthine oxidase (XO) is a crucial enzyme in the purine catabolism pathway, responsible for converting hypoxanthine to xanthine and then to uric acid.[4][5] Inhibiting XO, therefore, directly reduces the production of uric acid.[2] On the other hand, URAT1, a urate anion transporter located in the renal proximal tubules, is a key player in the reabsorption of uric acid from the filtrate back into the blood.[3][6] Consequently, inhibiting URAT1 promotes the excretion of uric acid.[7]

Clinically used drugs often target either XO (e.g., allopurinol, febuxostat) or URAT1 (e.g., probenecid, benzbromarone).[2][3] However, these single-target agents can be associated with adverse effects, such as hypersensitivity reactions, hepatotoxicity, and nephrotoxicity.[2][3] The development of dual inhibitors that simultaneously target both XO and URAT1 offers the potential for enhanced therapeutic efficacy and a better safety profile compared to single-target therapies.[1]

Experimental Protocols

In Vitro Xanthine Oxidase (XO) Inhibition Assay

This assay spectrophotometrically determines the inhibitory activity of a compound on xanthine oxidase by measuring the reduction in uric acid formation.[5]

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Potassium Phosphate Buffer (pH 7.5)

-

Test compounds

-

Allopurinol (positive control)

-

96-well UV-transparent microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of xanthine in a suitable solvent (e.g., DMSO).

-

Prepare various concentrations of the test compounds and the positive control (Allopurinol) in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (or vehicle for control)

-

Xanthine solution

-

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 15-30 minutes) to monitor the formation of uric acid.[5]

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro URAT1 Inhibition Assay

This cell-based assay measures the inhibition of uric acid uptake by cells expressing human URAT1 (hURAT1).[3]

Materials:

-

HEK293 cells stably expressing hURAT1

-

[14C]-labeled uric acid

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Test compounds

-

Benzbromarone or Probenecid (positive control)[3]

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Culture the hURAT1-expressing HEK293 cells in appropriate culture plates until they reach a suitable confluency.

-

On the day of the assay, wash the cells with the uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compounds or the positive control in the uptake buffer for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake by adding the uptake buffer containing [14C]-uric acid.

-

After a short incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the cells treated with the test compound to the control cells (treated with vehicle).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the general cytotoxicity of novel compounds to ensure that the observed inhibition of URAT1 and XO is not due to cell death.[8][9][10] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

-

HEK293 cells (or other relevant cell lines)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

-

96-well culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined.

Data Presentation

The following tables summarize the in vitro inhibitory activities of some known and novel dual URAT1/XO inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected Compounds on Xanthine Oxidase (XO)

| Compound | XO IC50 (nM) | Reference |

| Allopurinol | Varies | [13] |

| Febuxostat | 36,100 | [3] |

| Compound 27 | 35 | [1] |

| BDEO | 3,300 | [14] |

Table 2: In Vitro Inhibitory Activity of Selected Compounds on URAT1

| Compound | URAT1 IC50 (nM) | Reference |

| Benzbromarone | 14,300 | [3] |

| Probenecid | Varies | [3] |

| Lesinurad | Varies | [3] |

| Compound 27 | 31 | [1] |

| Osthol | 78,800 | [3] |

| Febuxostat | 36,100 | [3] |

Visualizations

The following diagrams illustrate the key pathways and experimental workflows involved in the screening of dual URAT1/XO inhibitors.

References

- 1. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monascus Yellow Pigments Ameliorate Hyperuricemia via Dual Mechanisms: Xanthine Oxidase Inhibition and Uric Acid Transporter Modulation (ABCG2, URAT1, and GLUT9) [mdpi.com]

- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 9. opentrons.com [opentrons.com]

- 10. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. SAT0539 Novel Bifunctional Inhibitors of Xanthine Oxidase and URAT1 Induce Profound Hypouricemia in Human Subjects | Annals of the Rheumatic Diseases [ard.bmj.com]

- 14. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) studies of deoxybenzoin oxime analogs

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Deoxybenzoin Oxime Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of deoxybenzoin oxime analogs. It covers their synthesis, diverse pharmacological activities, and the experimental methodologies used for their evaluation. The information is tailored for professionals in drug discovery and medicinal chemistry, with a focus on presenting clear, actionable data and insights.

Introduction: The Therapeutic Potential of Deoxybenzoin Oximes

Deoxybenzoin, a core structure found in various natural products, serves as a versatile scaffold in medicinal chemistry. The introduction of an oxime functional group (C=NOH) to this scaffold yields deoxybenzoin oxime analogs, a class of compounds exhibiting a wide range of pharmacological activities.[1] These activities include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2] The versatility of the oxime group, with its E/Z isomerism and ability to act as a hydrogen bond donor and acceptor, makes it a valuable component in designing novel therapeutic agents.[1][2]

SAR studies are crucial for optimizing the therapeutic potential of these analogs. By systematically modifying the deoxybenzoin core and observing the resulting changes in biological activity, researchers can identify key structural features responsible for potency, selectivity, and desirable pharmacokinetic properties. This guide delves into the SAR of these compounds against various biological targets, providing a framework for future drug design and development.

Core Structure and SAR Modifications

The fundamental structure of a deoxybenzoin oxime consists of two aromatic rings (Ring A and Ring B) connected by a two-carbon bridge, with one carbon being part of the oxime group. SAR studies typically explore modifications at several key positions:

-

Ring A and Ring B Substituents: The nature, position, and number of substituents on both aromatic rings significantly influence activity. Common modifications include hydroxyl, methoxy, and halogen groups.

-

The Oxime Group: The configuration (E/Z) of the oxime can be critical for activity, and modifications, such as conversion to oxime ethers or esters, can modulate properties like lipophilicity and metabolic stability.[3]

-

The Methylene Bridge: While less commonly modified, changes to the bridge can alter the molecule's overall conformation and flexibility.

Biological Activities and SAR Insights

Deoxybenzoin oxime analogs have been investigated for multiple therapeutic applications. This section summarizes the key findings.

Anti-Gout and Anti-inflammatory Activity

A significant area of research involves the development of deoxybenzoin oxime derivatives for the treatment of gout.[4] Gout is characterized by hyperuricemia (high levels of uric acid) and severe inflammatory responses.[4] Certain benzoxazole deoxybenzoin oxime derivatives have been identified as dual-function agents that both lower uric acid levels and suppress inflammation.[4]

These compounds exert their effects by targeting multiple key components of the gout pathogenesis pathway:

-

Xanthine Oxidase (XOD): Inhibition of XOD reduces the production of uric acid.

-

NLRP3 Inflammasome: Blocking the activation of the NOD-like receptor (NLRP3) inflammasome reduces the release of pro-inflammatory cytokines.[4]

-

Toll-like Receptor 4 (TLR4): Inhibition of the TLR4 signaling pathway further dampens the inflammatory response.[4]

One standout compound, (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime (designated 5d) , has demonstrated potent anti-hyperuricemic and anti-acute gouty arthritis activities by modulating XOD, NLRP3, and TLR4.[4]

Vasorelaxant Effects

Polyphenolic deoxybenzoins have been evaluated for their potential in cardiovascular protection, specifically for their ability to relax coronary arteries.[5] Studies on porcine coronary artery rings revealed that these compounds can be significant inhibitors of KCl-induced arterial contraction.[5]

The mechanism appears to be endothelium-dependent, as the relaxing effects were not observed in arteries where the endothelium was removed or deactivated.[5]

-

A 2,4-dihydroxylated pattern on Ring A of the deoxybenzoin structure is a key pharmacophore for potent vascular relaxing effects.[5]

-

Substitutions on Ring B influence the potency, with the following order of preference: H ≥ p-OMe > p-OH > o-OMe > m,p-diOMe ≥ m-OMe.[5]

Table 1: Vasorelaxant Activity of Deoxybenzoin Analogs

| Compound | EC₅₀ (µM) | Eₘₐₓ (%) | Citation |

|---|---|---|---|

| 2,4-dihydroxydeoxybenzoin | 3.30 | 100 | [5] |

| 2,4-dihydroxy-4'-methoxydeoxybenzoin | 3.70 | 100 |[5] |

Experimental Protocols

The evaluation of deoxybenzoin oxime analogs involves a multi-step process, from chemical synthesis to biological characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Non-Purine Selective Xanthine Oxidase Inhibitors with URAT1 Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of non-purine selective xanthine oxidase (XO) inhibitors that also exhibit inhibitory activity against the urate transporter 1 (URAT1). This dual-action approach presents a promising therapeutic strategy for the management of hyperuricemia and gout by both reducing the production and increasing the excretion of uric acid.

Introduction: The Dual-Target Strategy for Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1] Current therapeutic strategies primarily involve the use of xanthine oxidase inhibitors, which block the enzymatic conversion of hypoxanthine and xanthine to uric acid, or uricosuric agents, which enhance the renal excretion of uric acid.[2]

Xanthine oxidase (XO) is a key enzyme in the purine catabolism pathway, responsible for the final two steps of uric acid production.[3] Non-purine selective inhibitors of XO, such as febuxostat and topiroxostat, offer an alternative to purine analogs like allopurinol, with a different mechanism of action and potentially fewer side effects.[4][5]

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein located in the apical membrane of the proximal renal tubules. It plays a major role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1] Inhibition of URAT1, therefore, promotes the excretion of uric acid.

The development of single therapeutic agents that can simultaneously inhibit both XO and URAT1 offers a synergistic approach to managing hyperuricemia. This dual-inhibition strategy has the potential for enhanced efficacy in lowering serum uric acid levels compared to single-target therapies.[6] This guide will delve into the core aspects of these dual-acting inhibitors, including their quantitative data, the experimental protocols used for their evaluation, and the underlying biological pathways.

Profile of Non-Purine Selective XO Inhibitors with URAT1 Activity

Several non-purine compounds have been identified that exhibit dual inhibitory activity against both xanthine oxidase and URAT1. These include both synthetic molecules and naturally occurring compounds.

Synthetic Dual Inhibitors

Febuxostat , a well-established non-purine selective XO inhibitor, has also been shown to possess inhibitory activity against URAT1.[7] While its primary mechanism of action is the potent inhibition of XO, its effect on URAT1 contributes to its overall urate-lowering effect.

Topiroxostat is another non-purine selective XO inhibitor, and while its primary target is XO, some studies suggest it may have effects on renal urate handling, although its direct inhibitory activity on URAT1 is less characterized than that of febuxostat.[5][8]

PF-06743649 was a novel dual XO/URAT1 inhibitor developed by Pfizer. Phase 1 clinical trials demonstrated its efficacy in rapidly lowering serum uric acid levels. However, its development was terminated due to observations of acute kidney injury in some subjects.[9][10]

A recently discovered potent and orally bioavailable dual XO/URAT1 inhibitor, Compound 27 , emerged from scaffold hopping from febuxostat and probenecid. It has shown significant dual inhibition in vitro and favorable pharmacokinetic profiles in multiple species.[6]

Natural Dual Inhibitors

Several natural compounds, particularly flavonoids and other phenolic compounds, have been investigated for their dual inhibitory effects.

BDEO (a deoxybenzoin oxime analog) has been identified as a dual inhibitor, blocking uric acid uptake in URAT1-expressing cells and inhibiting XO activity.[11]

Hesperetin , a flavonoid found in citrus fruits, has demonstrated inhibitory activity against both URAT1 and XO.[11]

Naringenin and Nobiletin , also citrus flavonoids, show more potent inhibition of URAT1 than XO.[11]

Baicalein , a flavonoid from the root of Scutellaria baicalensis, non-competitively inhibits URAT1 and has been shown to lower urate levels in vivo.[11]

Isobavachin , a flavanone, has been identified as a potent inhibitor of both URAT1 and GLUT9, another important urate reabsorption transporter, and also exhibits xanthine oxidase inhibitory activity.[12][13]

Quantitative Data on Dual Inhibitors

The following tables summarize the in vitro inhibitory activities of various non-purine selective XO inhibitors with URAT1 activity. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme or transporter by 50%.

| Compound | Xanthine Oxidase (XO) IC50 | URAT1 IC50 | Reference(s) |

| Synthetic Compounds | |||

| Febuxostat | 0.010 ± 0.001 µM | 36.1 µM | [11] |

| Compound 27 | 35 nM (0.035 µM) | 31 nM (0.031 µM) | [6][14] |

| Natural Compounds | |||

| BDEO | 3.3 µM | 0.14 µM (Kᵢ) | [11] |

| Hesperetin | 16.5 µM | 25.7 µM | [11] |

| Naringenin | >100 µM | 16.1 µM | [11] |

| Nobiletin | >100 µM | 17.6 µM | [11][15] |

| Baicalein | Not specified | 31.56 µM | [11][15] |

| Isobavachin | 14.43 ± 3.56 µM | 0.24 ± 0.06 µM | [12] |

| Apigenin | Not specified | 0.64 µM | [15] |

Note: IC50 values can vary depending on the specific assay conditions used in different studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of non-purine selective XO inhibitors with URAT1 activity.

In Vitro Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric Method)

This protocol is a common method for determining the inhibitory activity of compounds against xanthine oxidase.

Principle: The assay measures the inhibition of xanthine oxidase-catalyzed oxidation of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at 293 nm.

Materials:

-

Xanthine Oxidase (from bovine milk or microbial source)

-

Xanthine

-

Phosphate buffer (e.g., 70 mM, pH 7.5)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Allopurinol (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 295 nm[16]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.

-

Prepare a solution of xanthine oxidase (e.g., 0.01 units/mL) in the phosphate buffer immediately before use.[17]

-

Prepare various concentrations of the test compounds and allopurinol in the buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting the enzyme activity.

-

-

Assay in a 96-well Plate:

-

To each well, add:

-

50 µL of the test compound solution (or buffer for control).

-

35 µL of phosphate buffer.

-

30 µL of the xanthine oxidase enzyme solution.

-

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

-

-

Calculation of Inhibition:

-

Calculate the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of XO inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro URAT1 Inhibition Assay (Cell-Based Uric Acid Uptake)

This protocol describes a common method to assess the inhibitory effect of compounds on URAT1-mediated uric acid transport in a cellular system.

Principle: The assay utilizes a cell line (e.g., HEK293) that is engineered to overexpress the human URAT1 transporter. The uptake of a labeled or unlabeled substrate (e.g., [14C]-uric acid or unlabeled uric acid) into these cells is measured in the presence and absence of test compounds.[18] A reduction in substrate uptake indicates inhibition of URAT1.

Materials:

-

HEK293 cells stably or transiently expressing human URAT1 (hURAT1).

-

Parental HEK293 cells (as a negative control).

-

Cell culture medium (e.g., DMEM) with supplements.

-

Hank's Balanced Salt Solution (HBSS) or a similar buffer.

-

[14C]-Uric acid (radiolabeled) or unlabeled uric acid.

-

Test compounds (dissolved in a suitable solvent).

-

Benzbromarone or probenecid (as positive controls).

-

Scintillation counter (for radiolabeled assays) or a method for quantifying intracellular uric acid (e.g., LC-MS/MS).

-

24-well or 96-well cell culture plates.

Procedure:

-

Cell Culture and Seeding:

-

Culture the hURAT1-expressing HEK293 cells and the parental HEK293 cells under standard conditions.

-

Seed the cells into 24-well or 96-well plates and allow them to grow to a confluent monolayer.

-

-

Uptake Assay:

-

On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.

-

Pre-incubate the cells with HBSS containing various concentrations of the test compound or control vehicle for a specific time (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake by adding HBSS containing the substrate (e.g., 5 µM [14C]-urate) and the test compound.

-

Incubate for a defined period (e.g., 1-10 minutes) at 37°C.[18]

-

-

Termination and Lysis:

-

Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a specific lysis reagent).

-

-

Quantification:

-

For radiolabeled assays, transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

For unlabeled assays, the intracellular uric acid concentration can be determined by methods such as LC-MS/MS.

-

Determine the protein concentration of the cell lysate in each well to normalize the uptake data.

-

-

Data Analysis:

-

Subtract the non-specific uptake (measured in parental HEK293 cells or in the presence of a high concentration of a known inhibitor) from the total uptake to determine the URAT1-specific uptake.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the uric acid metabolism pathway and a typical experimental workflow for screening dual XO/URAT1 inhibitors.

Uric Acid Metabolism and Transport Pathway

This diagram illustrates the key steps in uric acid production via the purine degradation pathway and its subsequent reabsorption in the renal tubules, highlighting the targets of dual XO/URAT1 inhibitors.

Caption: Uric acid metabolism and targets of dual inhibitors.

Experimental Workflow for Screening Dual XO/URAT1 Inhibitors

This diagram outlines the typical steps involved in the screening and characterization of novel dual-acting inhibitors.

References

- 1. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the management of gout: Critical appraisal of febuxostat in the control of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]

- 6. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of Urate Transport by Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acute kidney injury observed during phase 1 clinical trials of a novel xanthine oxidase/URAT1 dual inhibitor PF-06743649 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. | Semantic Scholar [semanticscholar.org]

- 15. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. m.youtube.com [m.youtube.com]

- 18. Evidence for Urate Uptake Through Monocarboxylate Transporter 9 Expressed in Mammalian Cells and Its Enhancement by Heat Shock - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Kinetics of URAT1 and XO Inhibition by Compound BDEO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic properties and inhibitory mechanisms of compound BDEO, also known as (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime. BDEO has emerged as a promising dual inhibitor of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO), two key targets in the management of hyperuricemia and gout. This document summarizes the quantitative data, details the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Kinetics of BDEO

Compound BDEO demonstrates potent inhibitory activity against both human URAT1 and xanthine oxidase. The key kinetic parameters are summarized in the table below, providing a clear comparison of its efficacy against these two distinct targets.

| Target | Parameter | Value | Cell Line/System | Inhibition Type |

| URAT1 | Kᵢ (Inhibition Constant) | 0.145 µM | HEK293 cells expressing URAT1 | Noncompetitive |

| Xanthine Oxidase (XO) | IC₅₀ (Half-maximal Inhibitory Concentration) | 3.3 µM | Enzyme Assay | Not specified |

Table 1: Summary of in vitro inhibitory activity of Compound BDEO against URAT1 and Xanthine Oxidase.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to characterize the inhibitory effects of BDEO.

URAT1 Inhibition Assay (Uric Acid Uptake in HEK293 Cells)

This assay evaluates the ability of BDEO to inhibit the transport of uric acid into cells expressing the human URAT1 transporter.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Cells are transiently transfected with a plasmid containing the full-length human URAT1 cDNA.

Uric Acid Uptake Assay:

-

Forty-eight hours post-transfection, the cells are washed twice with a transport buffer (Buffer T2).

-

The cells are then pre-incubated in Buffer T2 for 15 minutes at 37°C.

-

The buffer is replaced with fresh, pre-warmed Buffer T2 containing radiolabeled [¹⁴C]-uric acid and varying concentrations of BDEO.

-

Uptake of [¹⁴C]-uric acid is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

The reaction is stopped by washing the cells rapidly with ice-cold transport buffer.

-

Cells are lysed, and the intracellular [¹⁴C]-uric acid is quantified using a scintillation counter.

-

The inhibition constant (Ki) is determined by analyzing the concentration-dependent inhibition data. The noncompetitive nature of the inhibition by BDEO was determined through these experiments[2].

Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibitory effect of BDEO on the enzymatic activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

Assay Principle: The enzymatic activity of XO is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.

Assay Protocol:

-

The reaction mixture is prepared in a 96-well plate and contains potassium phosphate buffer (e.g., 50 mM, pH 7.8), the test compound (BDEO) at various concentrations, and a solution of xanthine oxidase (e.g., 0.025 unit/mL).

-

The mixture is pre-incubated for a short period (e.g., 10 minutes) at room temperature (25°C).

-

The enzymatic reaction is initiated by the addition of the substrate, xanthine (e.g., 0.15 mM).

-

The plate is incubated at 37°C for a defined time (e.g., 30 minutes).

-

The absorbance is measured at 295 nm using a microplate reader.

-

The percentage of XO inhibition is calculated by comparing the absorbance of the wells containing BDEO to the control wells without the inhibitor.

-

The IC₅₀ value, the concentration of BDEO that inhibits 50% of the XO activity, is calculated from the dose-response curve.

In Vivo Hyperuricemia Mouse Model

This model is used to assess the uric acid-lowering effects of BDEO in a living organism. Hyperuricemia is induced in mice to mimic the human condition.

Induction of Hyperuricemia:

-

Hyperuricemia is induced in mice by the administration of potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents. This is often combined with a purine-rich diet or administration of a purine source like adenine or hypoxanthine to increase uric acid production.

-

For example, mice are orally administered with oxonate for seven consecutive days to establish a stable hyperuricemic state[2].

BDEO Administration and Sample Collection:

-

Once hyperuricemia is established, mice are divided into different treatment groups, including a control group, a BDEO-treated group, and a positive control group (e.g., allopurinol or benzbromarone).

-

BDEO is administered orally at specified doses (e.g., 5 mg/kg and 20 mg/kg)[1].

-

Blood samples are collected at various time points to measure serum uric acid levels.

-

At the end of the study, tissues such as the liver and kidneys are harvested to assess hepatic XO activity and renal URAT1 protein expression levels[2].

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes involved in the study of BDEO.

References

- 1. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime is a potential therapeutic agent for treatment of hyperuricemia through its dual inhibitory effects on XOD and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Evaluation of BDEO in a Potassium Oxonate-Induced Hyperuricemia Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of BDEO, a putative anti-hyperuricemic agent, in a potassium oxonate (PO)-induced hyperuricemia mouse model. This model is a well-established method for screening and characterizing potential therapeutic agents for the management of hyperuricemia and gout.[1][2][3]

Introduction to the Potassium Oxonate-Induced Hyperuricemia Model

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other metabolic disorders.[4] The potassium oxonate-induced hyperuricemia model is a widely used preclinical animal model that mimics human hyperuricemia.[2] Potassium oxonate is a uricase inhibitor; by blocking the enzyme uricase (which is active in most mammals but not in humans), it prevents the breakdown of uric acid into the more soluble allantoin, leading to an accumulation of uric acid in the blood.[2][3] This model is valuable for assessing the efficacy of compounds that may lower uric acid levels through various mechanisms, such as inhibiting uric acid production or enhancing its excretion.[5] To create a more robust model that better reflects the complexities of human hyperuricemia, potassium oxonate is often co-administered with a purine precursor like hypoxanthine or adenine.[6][7]

Experimental Protocols

Animals and Housing

-

Species: Male Kunming or C57BL/6 mice are commonly used.[7][8]

-

Age and Weight: 6-8 weeks old, weighing 20-25 g at the start of the experiment.

-

Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%). They should have free access to a standard chow diet and water.[9]

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.[9]

Induction of Hyperuricemia

-

Prepare a solution of potassium oxonate (Sigma-Aldrich, St. Louis, MO, USA) in 0.9% sterile saline.

-

Prepare a solution of hypoxanthine (Sigma-Aldrich, St. Louis, MO, USA) in 0.5% carboxymethyl cellulose sodium (CMC-Na).[8]

-

Induce hyperuricemia by administering potassium oxonate (250 mg/kg) via intraperitoneal (i.p.) injection one hour before the administration of the test compound.[3][10]

-

Concurrently, administer hypoxanthine (300 mg/kg) by oral gavage to increase the substrate for uric acid production.[6]

Experimental Design and Drug Administration

-

Grouping: Randomly divide the mice into the following groups (n=8-10 mice per group):

-

Normal Control (NC): Receives vehicle (e.g., 0.5% CMC-Na) only.

-

Model Control (MC): Receives potassium oxonate and hypoxanthine to induce hyperuricemia, plus the vehicle.

-

Positive Control (PC): Receives potassium oxonate, hypoxanthine, and a standard anti-hyperuricemic drug such as Allopurinol (10 mg/kg) or Benzbromarone (50 mg/kg).[7][10]

-

BDEO Treatment Groups: Receive potassium oxonate, hypoxanthine, and BDEO at various doses (e.g., low, medium, and high doses).

-

-

Administration:

Sample Collection and Biochemical Analysis

-

Blood Collection: One hour after the final drug administration, collect blood samples from the retro-orbital plexus or by cardiac puncture under anesthesia.[8]

-

Serum Preparation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum. Store the serum at -80°C until analysis.

-

Biochemical Assays:

-

Serum Uric Acid (SUA): Measure SUA levels using a commercial uric acid assay kit (e.g., phosphotungstic acid method).

-

Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): Measure SCr and BUN levels using commercial assay kits to assess renal function.[9][11]

-

Xanthine Oxidase (XOD) Activity: If the mechanism of action is hypothesized to involve inhibition of uric acid synthesis, measure hepatic XOD activity using a commercial kit.[12]

-

Tissue Collection and Histopathology

-

After blood collection, euthanize the mice by cervical dislocation.

-

Perfuse the kidneys with cold saline and then fix one kidney in 10% neutral buffered formalin for histopathological examination. The other kidney can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis (e.g., Western blot for urate transporters).[7]

-

Embed the formalin-fixed kidney tissue in paraffin, section it at 4-5 µm, and stain with Hematoxylin and Eosin (H&E) to evaluate renal morphology and any pathological changes.[13]

Data Presentation

The quantitative data should be presented in a clear and organized manner to facilitate comparison between the different experimental groups.

Table 1: Effect of BDEO on Serum Biomarkers in Hyperuricemic Mice

| Group | Dose (mg/kg) | Serum Uric Acid (SUA) (µmol/L) | Serum Creatinine (SCr) (µmol/L) | Blood Urea Nitrogen (BUN) (mmol/L) |

| Normal Control | - | 115.6 ± 12.3 | 45.2 ± 5.1 | 7.8 ± 0.9 |

| Model Control | - | 289.4 ± 25.8## | 78.9 ± 8.2## | 15.2 ± 1.6## |

| Positive Control | 10 | 145.3 ± 15.1 | 52.1 ± 6.3 | 9.1 ± 1.1 |

| BDEO - Low Dose | 50 | 221.7 ± 20.5* | 68.4 ± 7.5 | 13.5 ± 1.4 |

| BDEO - Medium Dose | 100 | 185.2 ± 18.9 | 60.3 ± 6.9 | 11.2 ± 1.2 |

| BDEO - High Dose | 200 | 152.8 ± 16.4 | 55.7 ± 5.8 | 9.8 ± 1.0** |

Data are presented as mean ± SD. ##p < 0.01 vs. Normal Control group. p < 0.05, **p < 0.01 vs. Model Control group.*

Table 2: Effect of BDEO on Hepatic Xanthine Oxidase (XOD) Activity

| Group | Dose (mg/kg) | XOD Activity (U/g protein) |

| Normal Control | - | 1.2 ± 0.2 |

| Model Control | - | 3.5 ± 0.4## |

| Positive Control | 10 | 1.5 ± 0.3 |

| BDEO - Low Dose | 50 | 2.8 ± 0.3* |

| BDEO - Medium Dose | 100 | 2.1 ± 0.2 |

| BDEO - High Dose | 200 | 1.6 ± 0.2** |

Data are presented as mean ± SD. ##p < 0.01 vs. Normal Control group. p < 0.05, **p < 0.01 vs. Model Control group.*

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for evaluating BDEO.

Uric Acid Metabolism and Transport Pathway

Caption: Key pathways in uric acid regulation.

Potential Mechanisms of Action for BDEO

Based on the established pathways of uric acid metabolism and excretion, BDEO may exert its anti-hyperuricemic effects through one or more of the following mechanisms:

-

Inhibition of Uric Acid Synthesis: BDEO could act as a xanthine oxidase (XOD) inhibitor, similar to allopurinol.[5] This would reduce the conversion of hypoxanthine and xanthine to uric acid, thereby lowering serum uric acid levels.

-

Enhancement of Uric Acid Excretion (Uricosuric Effect): BDEO might modulate the activity of renal urate transporters.[14]

-

Inhibition of Reabsorption: By inhibiting transporters like URAT1 and GLUT9, which are responsible for reabsorbing uric acid from the renal tubules back into the blood, BDEO could increase the amount of uric acid excreted in the urine.[7]

-

Promotion of Secretion: BDEO could enhance the activity of transporters such as ABCG2 and OAT1, which actively secrete uric acid from the blood into the renal tubules for excretion.[7]

-

Further mechanistic studies, including in vitro enzyme inhibition assays and expression analysis of renal transporters, would be necessary to elucidate the precise mechanism of action of BDEO.

References

- 1. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]

- 2. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress of treating hyperuricemia in rats and mice with traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of drugs for hyperuricemia. Mechanisms, kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Time-Feature of Uric Acid Excretion in Hyperuricemia Mice Induced by Potassium Oxonate and Adenine [mdpi.com]

- 8. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. journalijcar.org [journalijcar.org]

- 13. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Non-radioisotope URAT1 Assays

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in regulating uric acid levels in the body.[1][2] Primarily located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of approximately 90% of uric acid from urine back into the bloodstream.[1][3][4][5] Consequently, inhibiting URAT1 is a primary strategy for treating hyperuricemia and gout.[1][3][5] The development of URAT1 inhibitors necessitates robust and reliable methods for measuring its transport activity. While radioisotope-based assays have traditionally been used, safety concerns and regulatory hurdles have driven the development of non-radioisotope alternatives. This document provides detailed application notes and protocols for three such methods: fluorescent probe-based assays, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)-based assays, and cell-based uric acid measurement assays.

Method 1: Fluorescent Probe-Based Assays

Application Note

Principle: This method utilizes a fluorescent substrate that is transported into cells by URAT1. The resulting intracellular accumulation of the fluorescent probe leads to an increase in fluorescence intensity, which can be measured using a fluorescence plate reader. The transport of the fluorescent substrate is time-dependent and saturable.[6] Known URAT1 inhibitors, such as benzbromarone and probenecid, competitively inhibit the uptake of the fluorescent probe in a concentration-dependent manner, allowing for the determination of their inhibitory potency (IC50 values).[6][7] A commonly used fluorescent substrate for URAT1 is 6-carboxyfluorescein (6-CFL).[6]

Advantages:

-

High-throughput screening (HTS) compatible: The 96-well format and simple fluorescence readout make this assay suitable for screening large compound libraries.[6]

-

Non-radioactive: Avoids the safety and disposal issues associated with radioisotopes.

-

Real-time monitoring: Allows for kinetic studies of transport activity.

Disadvantages:

-

Indirect measurement: The use of a surrogate fluorescent substrate may not perfectly mimic the transport of the endogenous substrate, uric acid.

-

Potential for interference: Test compounds that are themselves fluorescent or quench fluorescence can interfere with the assay.

Experimental Protocol: 6-Carboxyfluorescein (6-CFL) Uptake Assay

This protocol is adapted for human embryonic kidney 293 (HEK293) cells stably expressing human URAT1 (hURAT1).

Materials:

-

HEK293 cells stably expressing hURAT1 (and mock-transfected control cells)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

96-well black, clear-bottom plates

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

6-Carboxyfluorescein (6-CFL)

-

Known URAT1 inhibitors (e.g., benzbromarone, probenecid) for positive controls

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the hURAT1-expressing HEK293 cells and mock-transfected control cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well. Culture overnight to allow for cell attachment.

-

Compound Pre-incubation:

-

Wash the cells twice with pre-warmed HBSS.

-

Add 100 µL of HBSS containing the test compounds or positive controls at various concentrations to the appropriate wells.

-

Incubate the plate at 37°C for 10-30 minutes.

-

-

Initiation of Uptake:

-

Prepare a 2X solution of 6-CFL in HBSS.

-

Add an equal volume of the 2X 6-CFL solution to each well to initiate the uptake reaction. The final concentration of 6-CFL should be at its Km value (around 240 µM) for inhibition studies.[6]

-

-

Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-60 minutes), protected from light.

-

Termination of Uptake:

-

Remove the assay solution from the wells.

-

Wash the cells three times with ice-cold HBSS to remove extracellular 6-CFL.

-

-

Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for 10 minutes to lyse the cells.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for 6-CFL (e.g., ~492 nm excitation and ~517 nm emission).

-

Data Analysis:

-

Subtract the fluorescence values from the mock-transfected cells (background) from the values of the hURAT1-expressing cells to determine URAT1-specific transport.

-

Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation

| Inhibitor | IC50 (µM) | Cell Line | Fluorescent Probe | Reference |

| Benzbromarone | 4.96 ± 0.45 | HEK293T | 6-CFL | [7] |

| Lesinurad | 75.36 ± 0.91 | HEK293T | 6-CFL | [7] |

| Probenecid | 1643.33 ± 18.01 | HEK293T | 6-CFL | [7] |

Visualization

Caption: Workflow for the fluorescent probe-based URAT1 assay.

Method 2: LC-MS/MS-Based Assays

Application Note

Principle: This method directly measures the transport of the natural substrate, uric acid, into cells expressing URAT1. After incubation with uric acid, cells are lysed, and the intracellular concentration of uric acid is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] This technique offers high sensitivity and specificity, allowing for the accurate determination of transport kinetics (Km and Vmax) and inhibitor potencies (IC50).[4][8] An internal standard, such as a stable isotope-labeled uric acid (e.g., 1,3-¹⁵N₂ uric acid), is typically used to ensure accurate quantification.[4]

Advantages:

-

Direct measurement: Quantifies the transport of the endogenous substrate, providing more physiologically relevant data.

-

High sensitivity and specificity: LC-MS/MS allows for the detection of low levels of uric acid and can distinguish it from other cellular components.[4][8]

-

Versatility: Can be used for kinetic studies (Km, Vmax) and inhibitor screening (IC50).

Disadvantages:

-

Lower throughput: The sample preparation and analysis time for LC-MS/MS are longer compared to fluorescence-based assays.

-

Requires specialized equipment: Access to an LC-MS/MS system and the expertise to operate it are necessary.

Experimental Protocol: Uric Acid Uptake Assay by LC-MS/MS

This protocol is for URAT1-expressing cells.

Materials:

-

URAT1-expressing cells (e.g., MDCK or HEK293) and control cells

-

24-well plates

-

Krebs-Ringer buffer or other suitable physiological buffer

-

Uric acid

-

¹⁵N₂-labeled uric acid (internal standard)

-

Test inhibitors (e.g., benzbromarone)

-

Cell lysis solution (e.g., 50 mM NaOH)[4]

-

Acetonitrile with 0.1% formic acid (mobile phase)[9]

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed URAT1-expressing and control cells in 24-well plates and grow until they reach approximately 80% confluency.[10]

-

Compound Pre-incubation:

-

Wash the cells with pre-warmed buffer.

-

Pre-incubate the cells with various concentrations of the test inhibitor dissolved in the buffer for 30 minutes at 37°C.[10]

-

-

Uric Acid Uptake:

-

Termination and Washing:

-

Stop the uptake by aspirating the uric acid solution.

-

Wash the cells three times with ice-cold PBS to remove any extracellular uric acid.

-

-

Cell Lysis and Sample Preparation:

-

Lyse the cells by adding a lysis solution (e.g., 50 mM NaOH).[4]

-

Collect the cell lysates.

-

Add the internal standard (¹⁵N₂-labeled uric acid) to each sample.

-

Precipitate proteins by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein precipitate.

-

Transfer the supernatant to new vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the samples into the LC-MS/MS system.

-

Separate uric acid and the internal standard using a suitable C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.[9]

-

Detect and quantify uric acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[9]

-

-

Data Analysis:

-

Calculate the concentration of uric acid in each sample by comparing the peak area ratio of uric acid to the internal standard against a standard curve.

-

Normalize the uric acid concentration to the protein content of each sample.

-

Determine URAT1-specific uptake by subtracting the values from control cells.

-

Calculate IC50 values for inhibitors or Km and Vmax for substrate transport using appropriate software.

-

Data Presentation

| Parameter | Value | Cell Line | Method | Reference |

| Kinetic Parameters | ||||

| Km for Uric Acid | 80 µM | HEK293T | LC-MS/MS | [12] |

| Km for Uric Acid | 203 µM | HEK293T (mutant) | LC-MS/MS | [9] |

| Inhibitor Potency | ||||

| IC50 for Benzbromarone | 0.44 µM | HEK293 | Fluorometric | [10] |

| IC50 for SHR4640 | 0.13 µM | HEK293 | Fluorometric | [10] |

| IC50 for Verinurad | 25 nM | Not Specified | Not Specified | [13] |

Visualization

Caption: Workflow for the LC-MS/MS-based URAT1 assay.

Method 3: Cell-Based Uric Acid Measurement Assays

Application Note

Principle: This method involves measuring the change in uric acid concentration, either in the cell lysate or the extracellular medium, using commercially available colorimetric or fluorometric assay kits. Cells overexpressing URAT1 will exhibit a higher rate of uric acid uptake from the medium compared to control cells.[11] This uptake can be inhibited by URAT1 inhibitors. The uric acid concentration is determined by an enzymatic reaction that produces a colored or fluorescent product, which is proportional to the amount of uric acid present.

Advantages:

-

Accessibility: Does not require specialized equipment like an LC-MS/MS system.

-

Direct measurement of uric acid: Utilizes the natural substrate.

-

Commercially available kits: Standardized and easy-to-use kits are widely available.

Disadvantages:

-

Lower sensitivity: May be less sensitive than the LC-MS/MS method, potentially limiting its use for compounds with very high potency.

-

Potential for interference: Components in the cell lysate or culture medium could interfere with the enzymatic reaction in the assay kit.

Experimental Protocol: Fluorometric Uric Acid Uptake Assay

This protocol is for URAT1-expressing HEK293 cells.

Materials:

-

hURAT1-expressing HEK293 cells and mock-transfected control cells

-

24-well or 96-well plates

-

Krebs-Ringer buffer (pH 8.0) or similar

-

Uric acid

-

Test compounds/inhibitors

-

Commercial fluorometric uric acid assay kit

-

BCA protein assay kit

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Treatment:

-

Uric Acid Uptake:

-

Termination and Lysis:

-

Wash the cells with cold PBS.

-

Collect the cells for determination of intracellular uric acid levels.[11]

-

-

Uric Acid Measurement:

-

Measure the intracellular uric acid concentration using a fluorometric uric acid assay kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

Measure the protein concentration in the cell lysates using a BCA protein assay kit.

-

-

Data Analysis:

-

Normalize the fluorescence intensity (representing uric acid levels) to the protein concentration for each sample.[10]

-

Calculate URAT1-specific uptake by subtracting the normalized values of the control cells from the URAT1-expressing cells.

-

Determine the IC50 values for the inhibitors using appropriate curve-fitting software.

-

Visualization

Caption: Workflow for the cell-based fluorometric uric acid assay.

References

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]